molecular formula C11H8NNaO2S B6225529 sodium 5-methyl-4-phenyl-1,3-thiazole-2-carboxylate CAS No. 2770359-75-4

sodium 5-methyl-4-phenyl-1,3-thiazole-2-carboxylate

Cat. No. B6225529
CAS RN: 2770359-75-4
M. Wt: 241.2
InChI Key:
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Description

Sodium 5-methyl-4-phenyl-1,3-thiazole-2-carboxylate, also known as MTC, is a thiazole derivative with a wide range of applications in scientific research. It is a versatile compound with a variety of biochemical and physiological effects, making it an important tool for medical and scientific research.

Scientific Research Applications

Sodium 5-methyl-4-phenyl-1,3-thiazole-2-carboxylate has a wide range of applications in scientific research. It has been used in studies of the structure and function of proteins, in the study of enzyme inhibition, and in the study of the physiological effects of drugs. It has also been used in studies of the effects of environmental factors on the body. In addition, sodium 5-methyl-4-phenyl-1,3-thiazole-2-carboxylate has been used to study the effects of drugs on the central nervous system and in the study of the metabolism of drugs.

Mechanism of Action

Sodium 5-methyl-4-phenyl-1,3-thiazole-2-carboxylate acts as an inhibitor of the enzyme tyrosine kinase, which is involved in the regulation of various cellular processes. sodium 5-methyl-4-phenyl-1,3-thiazole-2-carboxylate binds to the active site of the enzyme and prevents it from functioning properly. This inhibition of tyrosine kinase leads to various biochemical and physiological effects, which are discussed in the next section.
Biochemical and Physiological Effects
sodium 5-methyl-4-phenyl-1,3-thiazole-2-carboxylate has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in cellular metabolism, such as phosphatidylinositol-3-kinase and protein kinase C. In addition, sodium 5-methyl-4-phenyl-1,3-thiazole-2-carboxylate has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. sodium 5-methyl-4-phenyl-1,3-thiazole-2-carboxylate also has anti-inflammatory and anti-angiogenic effects.

Advantages and Limitations for Lab Experiments

Sodium 5-methyl-4-phenyl-1,3-thiazole-2-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize, and its effects on various biochemical and physiological processes are well-characterized. In addition, sodium 5-methyl-4-phenyl-1,3-thiazole-2-carboxylate is relatively inexpensive and widely available. However, there are some limitations to its use in lab experiments. sodium 5-methyl-4-phenyl-1,3-thiazole-2-carboxylate is not very stable in solution, and it can be easily degraded by light and heat. In addition, its effects on some biochemical processes are not well-understood, and it can be difficult to control its concentration in a lab setting.

Future Directions

Sodium 5-methyl-4-phenyl-1,3-thiazole-2-carboxylate has a wide range of potential applications in scientific research. Further research is needed to better understand its effects on various biochemical and physiological processes, as well as its potential therapeutic applications. In addition, further research is needed to better understand the mechanism of action of sodium 5-methyl-4-phenyl-1,3-thiazole-2-carboxylate and to develop new methods for synthesizing and stabilizing it. Finally, further research is needed to explore the potential applications of sodium 5-methyl-4-phenyl-1,3-thiazole-2-carboxylate in drug discovery and development.

Synthesis Methods

Sodium 5-methyl-4-phenyl-1,3-thiazole-2-carboxylate is synthesized via a two-step process. The first step involves the reaction of 4-phenyl-1,3-thiazole-2-carboxylic acid with 5-methyl-2-thiophenecarboxaldehyde in the presence of anhydrous potassium carbonate. The second step involves the reaction of the product from the first step with sodium hydroxide in an aqueous solution. This two-step process gives a yield of about 70%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for sodium 5-methyl-4-phenyl-1,3-thiazole-2-carboxylate involves the reaction of 5-methyl-4-phenyl-1,3-thiazole-2-carboxylic acid with sodium hydroxide to form the sodium salt of the carboxylic acid.", "Starting Materials": [ "5-methyl-4-phenyl-1,3-thiazole-2-carboxylic acid", "Sodium hydroxide" ], "Reaction": [ "Dissolve 5-methyl-4-phenyl-1,3-thiazole-2-carboxylic acid in water", "Add sodium hydroxide to the solution", "Stir the mixture at room temperature for several hours", "Filter the resulting solid and wash with water", "Dry the product under vacuum to obtain sodium 5-methyl-4-phenyl-1,3-thiazole-2-carboxylate" ] }

CAS RN

2770359-75-4

Product Name

sodium 5-methyl-4-phenyl-1,3-thiazole-2-carboxylate

Molecular Formula

C11H8NNaO2S

Molecular Weight

241.2

Purity

95

Origin of Product

United States

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